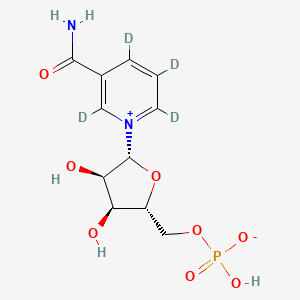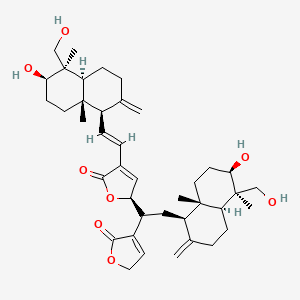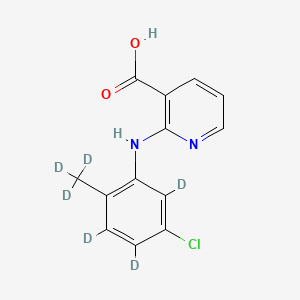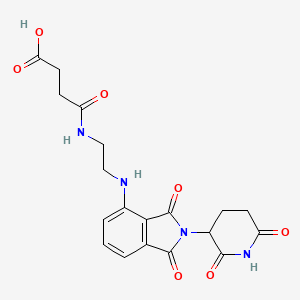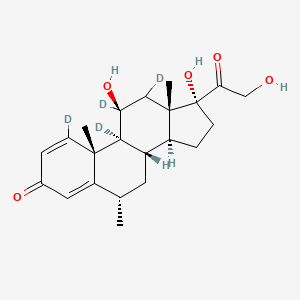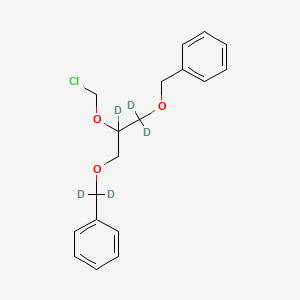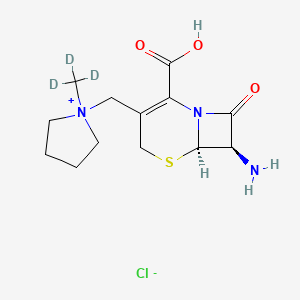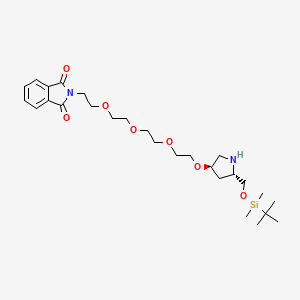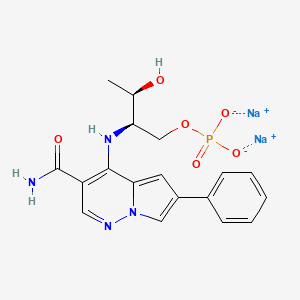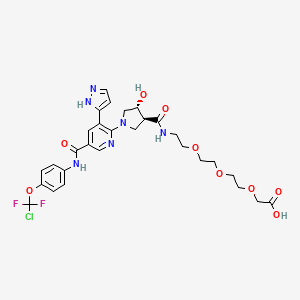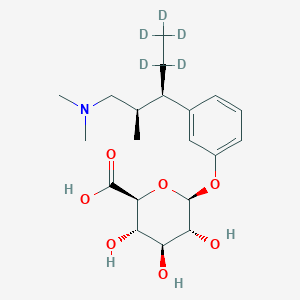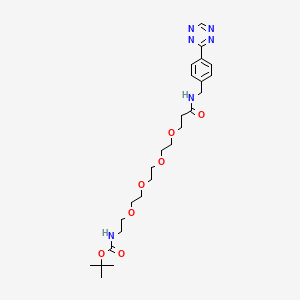
Tetrazine-Ph-NHCO-PEG4-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetrazine-Ph-NHCO-PEG4-NH-Boc is synthesized through a series of chemical reactions involving the incorporation of a tetrazine group, a phenyl group, and a polyethylene glycol chain. The synthesis typically involves the following steps:
Formation of the Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction with the tetrazine group.
Incorporation of the Polyethylene Glycol Chain: The polyethylene glycol chain is attached to the phenyl-tetrazine intermediate through a series of etherification reactions.
Protection of the Amine Group: The terminal amine group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazine-Ph-NHCO-PEG4-NH-Boc undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The tetrazine group reacts with trans-cyclooctene (TCO) groups in a highly selective and efficient manner
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reagents: Hydrazine derivatives, phenyl halides, polyethylene glycol, tert-butyl carbamate.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures to ensure high selectivity and yield
Major Products Formed
Applications De Recherche Scientifique
Tetrazine-Ph-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways
Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer
Industry: Utilized in the development of advanced materials and bioconjugation techniques
Mécanisme D'action
Tetrazine-Ph-NHCO-PEG4-NH-Boc functions as a linker in PROTAC molecules, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The mechanism involves:
Binding to Target Protein: The PROTAC molecule binds to the target protein via the ligand attached to the linker.
Recruitment of E3 Ubiquitin Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
Comparaison Avec Des Composés Similaires
Tetrazine-Ph-NHCO-PEG4-NH-Boc is unique due to its specific structure and functionality. Similar compounds include:
Tetrazine-Ph-NHCO-PEG6-NH-Boc: Contains a longer polyethylene glycol chain, providing increased solubility and flexibility.
Tetrazine-Ph-NHCO-PEG2-NH-Boc: Contains a shorter polyethylene glycol chain, offering different biophysical properties.
These similar compounds highlight the versatility of tetrazine-based linkers in various applications.
Propriétés
Formule moléculaire |
C25H38N6O7 |
|---|---|
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H38N6O7/c1-25(2,3)38-24(33)26-9-11-35-13-15-37-17-16-36-14-12-34-10-8-22(32)27-18-20-4-6-21(7-5-20)23-30-28-19-29-31-23/h4-7,19H,8-18H2,1-3H3,(H,26,33)(H,27,32) |
Clé InChI |
ONEPWSXYUDGVRI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


